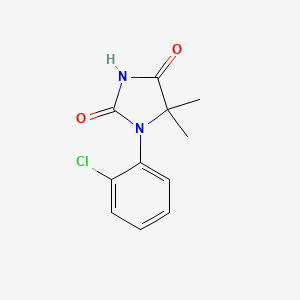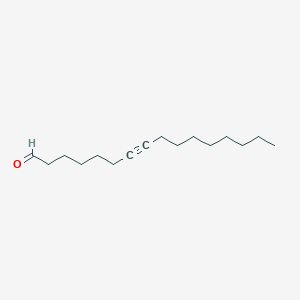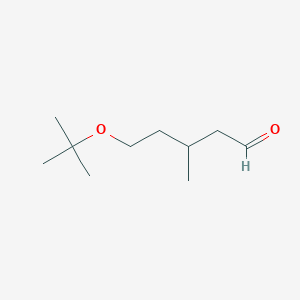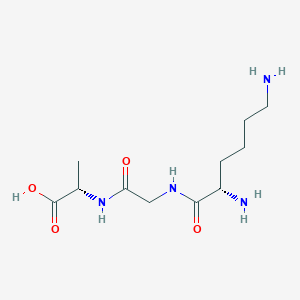
L-Alanine, L-lysylglycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine, L-lysylglycyl- is a dipeptide composed of three amino acids: L-alanine, L-lysine, and glycine. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. L-Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and energy metabolism. L-Lysine is an essential amino acid important for growth and tissue repair, while glycine is the simplest amino acid and is involved in the synthesis of proteins and other important biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine, L-lysylglycyl- typically involves the stepwise coupling of the three amino acids. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods: Industrial production of L-Alanine, L-lysylglycyl- can be achieved through enzymatic synthesis. Enzymes such as aminoacyl-tRNA synthetases can be used to catalyze the formation of peptide bonds between the amino acids. This method is advantageous due to its high specificity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: L-Alanine, L-lysylglycyl- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
L-Alanine, L-lysylglycyl- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including wound healing and tissue regeneration.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of L-Alanine, L-lysylglycyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in protein synthesis and metabolism. The peptide bonds in the compound can be hydrolyzed by proteases, releasing the individual amino acids, which can then participate in various metabolic pathways. Additionally, the compound can modulate cellular signaling pathways by interacting with receptors and other proteins.
Comparaison Avec Des Composés Similaires
L-Alanine, L-lysylglycyl- can be compared with other dipeptides and tripeptides such as:
Glycyl-L-alanine: A dipeptide composed of glycine and L-alanine.
L-Alanyl-L-glutamine: A dipeptide composed of L-alanine and L-glutamine.
L-Lysyl-L-alanine: A dipeptide composed of L-lysine and L-alanine.
Uniqueness:
L-Alanine, L-lysylglycyl-: is unique due to its specific combination of amino acids, which imparts distinct biochemical properties and potential applications. The presence of L-lysine provides additional functional groups for chemical modifications, while glycine contributes to the flexibility of the peptide chain.
Propriétés
Numéro CAS |
45235-63-0 |
|---|---|
Formule moléculaire |
C11H22N4O4 |
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H22N4O4/c1-7(11(18)19)15-9(16)6-14-10(17)8(13)4-2-3-5-12/h7-8H,2-6,12-13H2,1H3,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 |
Clé InChI |
ITWQLSZTLBKWJM-YUMQZZPRSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)
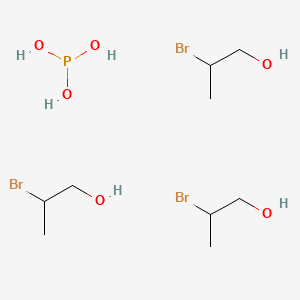
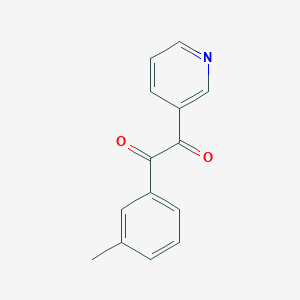



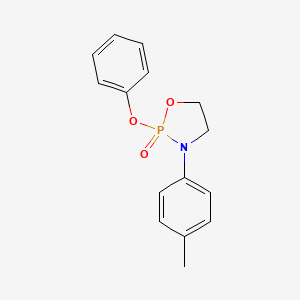
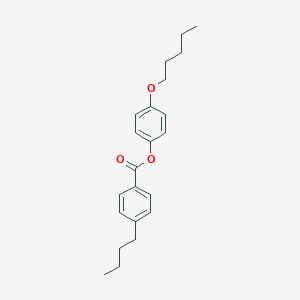

![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
